molecular formula C20H19IN2S B100644 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide CAS No. 16055-33-7

1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide

Cat. No. B100644
CAS RN: 16055-33-7
M. Wt: 446.3 g/mol
InChI Key: WXXIRKQQOXTYSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, also known as MBThI-Et, is a fluorescent dye that is widely used in scientific research. This compound belongs to the family of quinolinium salts and is commonly used in biological and medical research as a fluorescent probe.

Mechanism Of Action

The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide involves the binding of the compound to specific target molecules, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the binding interactions and to study the mechanism of action of the target molecule.

Biochemical And Physiological Effects

1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide has been shown to have minimal cytotoxicity and is generally considered to be safe for use in biological and medical research. It has been used in a wide range of applications, including cell imaging, protein detection, and DNA sequencing.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its high sensitivity and specificity for target molecules. It has been shown to have a low background signal and can be used in a wide range of biological and medical applications. However, one of the limitations of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for research involving 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide. One area of interest is the development of new derivatives with improved properties, such as higher sensitivity or lower cost. Another area of interest is the application of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide in new areas of research, such as drug discovery or disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide and to optimize its use in biological and medical research.

Synthesis Methods

1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide can be synthesized using a multistep process involving the reaction of 2-(methylthio)benzothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-(dimethylamino)ethyl chloride and quinoline. The final product is obtained by quaternization with iodomethane.

Scientific Research Applications

1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is widely used in scientific research as a fluorescent probe to study various biological processes. It has been used to study the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been used to study the interaction of various molecules with DNA and RNA.

properties

CAS RN

16055-33-7

Product Name

1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide

Molecular Formula

C20H19IN2S

Molecular Weight

446.3 g/mol

IUPAC Name

2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

WXXIRKQQOXTYSK-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)C.[I-]

SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-]

Other CAS RN

16055-33-7

synonyms

1-ethyl-2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide

Origin of Product

United States

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